Cas no 2227753-59-3 ((3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid)

(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- (3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid
- 2227753-59-3
- EN300-1769998
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- インチ: 1S/C9H16O3/c1-2-9(4-3-5-9)7(10)6-8(11)12/h7,10H,2-6H2,1H3,(H,11,12)/t7-/m1/s1
- InChIKey: CVUKTWJZROBRQQ-SSDOTTSWSA-N
- SMILES: O[C@H](CC(=O)O)C1(CC)CCC1
計算された属性
- 精确分子量: 172.109944368g/mol
- 同位素质量: 172.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 173
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- XLogP3: 1.1
(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1769998-2.5g |
(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid |
2227753-59-3 | 2.5g |
$4728.0 | 2023-09-20 | ||
Enamine | EN300-1769998-5g |
(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid |
2227753-59-3 | 5g |
$6996.0 | 2023-09-20 | ||
Enamine | EN300-1769998-0.1g |
(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid |
2227753-59-3 | 0.1g |
$2123.0 | 2023-09-20 | ||
Enamine | EN300-1769998-0.25g |
(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid |
2227753-59-3 | 0.25g |
$2220.0 | 2023-09-20 | ||
Enamine | EN300-1769998-1.0g |
(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid |
2227753-59-3 | 1g |
$2412.0 | 2023-06-03 | ||
Enamine | EN300-1769998-5.0g |
(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid |
2227753-59-3 | 5g |
$6996.0 | 2023-06-03 | ||
Enamine | EN300-1769998-10.0g |
(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid |
2227753-59-3 | 10g |
$10375.0 | 2023-06-03 | ||
Enamine | EN300-1769998-10g |
(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid |
2227753-59-3 | 10g |
$10375.0 | 2023-09-20 | ||
Enamine | EN300-1769998-0.5g |
(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid |
2227753-59-3 | 0.5g |
$2317.0 | 2023-09-20 | ||
Enamine | EN300-1769998-0.05g |
(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid |
2227753-59-3 | 0.05g |
$2026.0 | 2023-09-20 |
(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid 関連文献
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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9. Book reviews
(3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acidに関する追加情報
Exploring the Unique Properties and Applications of (3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid (CAS No. 2227753-59-3)
In the ever-evolving landscape of organic chemistry and pharmaceutical research, (3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid (CAS No. 2227753-59-3) has emerged as a compound of significant interest. This chiral hydroxy acid, characterized by its cyclobutyl and ethyl substituents, offers a unique structural framework that has captured the attention of researchers exploring novel bioactive molecules and synthetic intermediates. The compound's stereospecific configuration at the 3-position further enhances its potential in asymmetric synthesis and drug development.
The growing demand for chiral building blocks in pharmaceutical manufacturing has placed compounds like (3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid at the forefront of modern medicinal chemistry. Recent studies have investigated its potential as a precursor for enzyme inhibitors and metabolic modulators, particularly in the context of addressing metabolic disorders—a hot topic in today's health-conscious society. The compound's hydroxy acid moiety suggests possible applications in developing sustainable biopolymers, aligning with current industrial trends toward eco-friendly materials.
From a synthetic chemistry perspective, the ethylcyclobutyl group in CAS 2227753-59-3 presents intriguing possibilities for conformational restriction in drug design—a technique increasingly employed to enhance compound specificity and reduce off-target effects. Pharmaceutical researchers are particularly interested in how this structural feature might influence molecular recognition and binding affinity in biological systems. The compound's potential as a chiral auxiliary or resolution agent also makes it valuable for asymmetric synthesis protocols.
The analytical characterization of (3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry to verify its stereochemical purity—a critical quality parameter given the growing regulatory emphasis on enantiomeric purity in pharmaceutical ingredients. Recent advancements in continuous flow chemistry have opened new possibilities for the efficient and scalable production of such specialized compounds, addressing common questions about manufacturing scalability in the fine chemicals industry.
In material science applications, the hydroxypropanoic acid derivative shows promise as a potential monomer for biodegradable polymers, coinciding with increasing consumer demand for sustainable alternatives to conventional plastics. The compound's polar functional groups may also lend itself to applications in specialty coatings or adhesives, where controlled hydrophilicity is desired. These diverse potential applications make CAS 2227753-59-3 a compound worth watching in both academic and industrial research circles.
Quality control considerations for (3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid emphasize the importance of rigorous stereochemical analysis and impurity profiling, particularly when the compound is intended for pharmaceutical applications. The development of robust analytical methods for this substance reflects broader trends in chemical manufacturing toward greater process control and quality assurance. Researchers frequently search for information about the compound's stability profile and storage conditions, underscoring the practical considerations in working with such specialized chemicals.
As the scientific community continues to explore the potential of chiral hydroxy acids, compounds like (3R)-3-(1-ethylcyclobutyl)-3-hydroxypropanoic acid (CAS No. 2227753-59-3) serve as important examples of how subtle structural variations can lead to significant differences in chemical behavior and biological activity. The compound's unique combination of alicyclic and hydrophilic features makes it particularly interesting for researchers investigating molecular diversity in drug discovery programs and specialty chemical development.
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